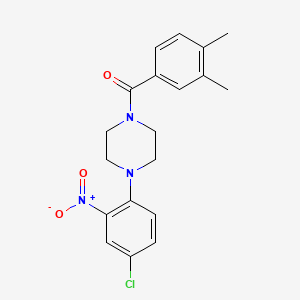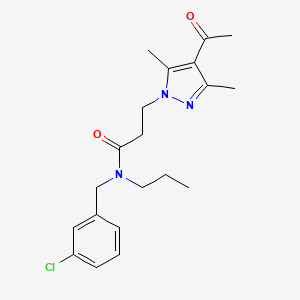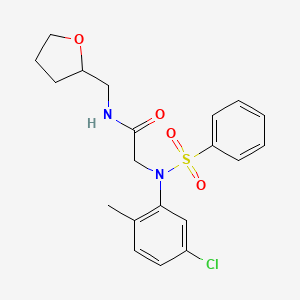
1-(4-chloro-2-nitrophenyl)-4-(3,4-dimethylbenzoyl)piperazine
Vue d'ensemble
Description
1-(4-chloro-2-nitrophenyl)-4-(3,4-dimethylbenzoyl)piperazine, also known as CNP-DMBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(4-chloro-2-nitrophenyl)-4-(3,4-dimethylbenzoyl)piperazine involves its interaction with specific targets in the body. This compound has been shown to bind to ion channels and GPCRs, leading to changes in their activity. The exact mechanism of this interaction is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its modulation of ion channels and GPCRs, this compound has also been shown to have antioxidant and anti-inflammatory properties. These properties have potential implications in the treatment of various diseases, including neurodegenerative diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(4-chloro-2-nitrophenyl)-4-(3,4-dimethylbenzoyl)piperazine in lab experiments is its high potency and specificity. This compound has been shown to exhibit strong and specific effects on its targets, making it a valuable tool for studying ion channels and GPCRs. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell types, and caution should be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 1-(4-chloro-2-nitrophenyl)-4-(3,4-dimethylbenzoyl)piperazine. One potential direction is the development of new drugs targeting ion channels and GPCRs based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including neurological disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Applications De Recherche Scientifique
1-(4-chloro-2-nitrophenyl)-4-(3,4-dimethylbenzoyl)piperazine has been widely used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the study of ion channels. This compound has been shown to modulate the activity of ion channels, particularly the voltage-gated sodium channels. This modulation can lead to changes in the excitability of neurons and has potential implications in the treatment of neurological disorders such as epilepsy.
In addition to its application in the study of ion channels, this compound has also been used in the study of G protein-coupled receptors (GPCRs). This compound has been shown to act as a positive allosteric modulator of certain GPCRs, leading to changes in receptor activity and downstream signaling pathways. This has potential implications in the development of new drugs targeting GPCRs.
Propriétés
IUPAC Name |
[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-13-3-4-15(11-14(13)2)19(24)22-9-7-21(8-10-22)17-6-5-16(20)12-18(17)23(25)26/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNVLBIQPDRELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)-3-nitrobenzamide](/img/structure/B3926848.png)
![3-isobutyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B3926851.png)
![2-(benzylthio)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B3926856.png)

![N-[2-chloro-4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3926881.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B3926882.png)
![2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide](/img/structure/B3926888.png)
![rel-(1S,6R)-3-[(3,5-difluoro-2-pyridinyl)carbonyl]-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B3926899.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-4-methoxybenzamide](/img/structure/B3926914.png)
![4-methoxy-3-nitro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3926917.png)


![5-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B3926945.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-4,4,4-trifluoro-N-[2-(1-piperidinyl)ethyl]butanamide](/img/structure/B3926952.png)